molecular formula C23H20N4OS2 B4726052 1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea

1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea

Cat. No.: B4726052
M. Wt: 432.6 g/mol
InChI Key: TTWZFRPHIMETMU-UHFFFAOYSA-N
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Description

1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.

Preparation Methods

The synthesis of 1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea has several scientific research applications:

Comparison with Similar Compounds

1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities, particularly its potent anticancer properties .

Properties

IUPAC Name

1-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS2/c1-16-11-13-18(14-12-16)24-22(28)25-23-27-26-21(30-23)19-9-5-6-10-20(19)29-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWZFRPHIMETMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea
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1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea
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1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea
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1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea
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1-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea

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